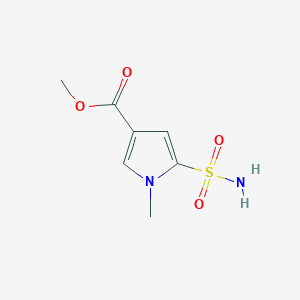

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHNZYBLDJEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1S(=O)(=O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate has shown promising antimicrobial properties against various bacterial strains, particularly those producing metallo-β-lactamases (MBLs), which are a significant cause of antibiotic resistance.

Case Studies and Research Findings

- Study on MBL Inhibitors : Research indicates that sulfamoyl heteroarylcarboxylic acids, including derivatives of this compound, effectively inhibit the activity of MBLs. In vitro tests demonstrated that these compounds can significantly reduce the minimum inhibitory concentration (MIC) of carbapenems against MBL-producing Enterobacterales, enhancing the efficacy of existing antibiotics .

- Disk Diffusion Tests : Practical agar-based disk diffusion tests using this compound derivatives have shown high sensitivity and specificity in detecting MBL-producing strains. The compounds were able to reduce MIC values for various bacterial isolates, indicating their potential as effective inhibitors in clinical settings .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including cyclization and esterification processes. Researchers have explored various derivatives to enhance its antimicrobial activity:

| Derivative | Synthesis Method | Activity |

|---|---|---|

| 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid | Cyclization with furan derivatives | Effective against B1 MBLs |

| 2,5-Diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid | Esterification and condensation reactions | Potent inhibitor with low MIC values |

These derivatives have been screened for their in vitro antimicrobial activities, demonstrating varying degrees of efficacy against different bacterial pathogens .

Clinical Implications

The application of this compound as an antimicrobial agent is particularly relevant in clinical settings where antibiotic resistance poses a significant challenge. Its ability to restore the effectiveness of β-lactam antibiotics against resistant strains could lead to new treatment protocols for infections caused by MBL-producing bacteria.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrrole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate and analogous compounds:

Core Heterocycle Comparison

- Pyrrole vs. Pyrazole: The pyrrole core in the target compound is aromatic with one nitrogen atom, enabling π-π stacking interactions. In contrast, the pyrazole analog () has two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Aromaticity: Pyrroles are less basic than pyrazoles due to delocalized electron density, affecting protonation states in biological environments.

Pyrrole vs. Pyrrolidine :

Functional Group Analysis

Sulfamoyl Group :

- Methyl Ester: Common in diterpenoid esters (e.g., sandaracopimaric acid methyl ester, ), this group increases volatility and lipophilicity compared to carboxylic acids. Hydrolysis to carboxylic acids in vivo could serve as a prodrug mechanism.

Physical and Chemical Properties

Biological Activity

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfamoyl heteroarylcarboxylic acids. Its structure includes a pyrrole ring substituted with a sulfamoyl group and a carboxylate moiety, which are crucial for its biological interactions.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, the sulfamoyl group enhances binding affinity to target proteins, influencing various biochemical pathways. Research indicates that it may act as an enzyme inhibitor or receptor modulator, leading to diverse biological effects including:

- Antimicrobial Activity : Inhibits the activity of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to carbapenem antibiotics .

- Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through mechanisms that are yet to be fully elucidated.

Antimicrobial Effects

This compound has been studied extensively for its antimicrobial properties. It shows promise against various strains of bacteria, particularly those resistant to conventional antibiotics. The compound has demonstrated the ability to reduce the minimum inhibitory concentration (MIC) of carbapenems when used in combination therapies, indicating its potential as an adjunct treatment for infections caused by carbapenem-resistant Enterobacteriaceae (CRE) .

| Bacterial Strain | MIC (μg/mL) | Effect of Methyl Compound |

|---|---|---|

| Klebsiella pneumoniae | 16 | Reduced by 4-fold with compound |

| Escherichia coli (NDM-1 producing) | 32 | Significant reduction observed |

| Enterobacter aerogenes | 8 | Enhanced susceptibility noted |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The precise pathways through which it exerts these effects are still under investigation, but it is believed to involve modulation of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

- Combination Therapy in Mice : A study demonstrated that co-administration of this compound with meropenem resulted in significant bacterial clearance in mice infected with IMP-1-producing E. coli and NDM-1/VIM-1-producing K. pneumoniae. The treatment not only reduced bacterial load but also restored the efficacy of meropenem against resistant strains .

- Cell Line Studies : In cancer research, the compound was tested against human breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to controls.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfamoyl groups are typically introduced using sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine). A similar approach is described for trifluoromethyl-substituted pyrroles, where regioselectivity is controlled by steric and electronic effects of substituents . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-sulfonated derivatives. Yields are often monitored via TLC and HPLC, with purification via column chromatography .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : While direct toxicity data are unavailable, analogous pyrrole carboxylates (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous but require standard precautions:

- Storage : Inert atmosphere (N₂/Ar), desiccated at 2–8°C to prevent ester hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic decomposition .

- Disposal : Incinerate via licensed hazardous waste services; avoid drain disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C1 vs. C3). Aromatic protons in pyrrole rings typically appear at δ 6.5–7.5 ppm, while sulfamoyl protons (NH₂) may split into broad signals .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (calc. 218.19 g/mol for C₈H₁₀N₂O₄S) and fragmentation patterns (e.g., loss of SO₂NH₂).

- X-ray Crystallography : SHELX or ORTEP-III can resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfamoylation at the pyrrole C5 position be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups. For example, electron-withdrawing groups (e.g., carboxylates) at C3 can deactivate C4/C5 positions, but steric hindrance from the methyl group at C1 may favor sulfamoylation at C5. Computational modeling (DFT) predicts charge distribution and reactive sites. Experimental validation via competitive reactions with substituted analogs (e.g., nitro vs. amino groups) is recommended .

Q. What computational methods are suitable for predicting the compound’s bioactivity and metabolic pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase, where sulfonamides are known inhibitors).

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts).

- MD Simulations : GROMACS explores conformational stability of the pyrrole ring, particularly puckering amplitudes (see Cremer-Pople coordinates for ring analysis) .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

- Methodological Answer :

- Refinement : SHELXL refines anisotropic displacement parameters and validates using R-factor convergence (<5%). Discrepancies in bond lengths (e.g., C-S vs. C-N) may arise from thermal motion; apply Hirshfeld rigidity tests .

- Twinned Data : Use PLATON to detect twinning and reprocess with HKL-2000 for multi-component crystals .

Data Contradictions and Mitigation

Q. How to reconcile conflicting solubility data reported for similar sulfamoyl-pyrrole derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.